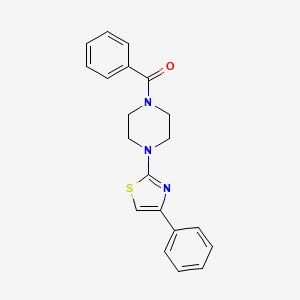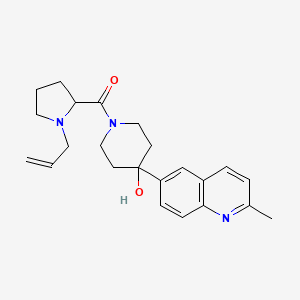
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol, also known as A-86929, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the family of piperidine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves its binding to the dopamine D1 receptor, which activates a signaling pathway that leads to the release of dopamine. This neurotransmitter is involved in the regulation of movement, mood, and reward. This compound has been found to have a higher affinity for the dopamine D1 receptor than other compounds, making it a useful tool for studying dopamine signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling and the regulation of locomotor activity. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has been used to study the role of the dopamine D1 receptor in addiction, schizophrenia, and other neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments is its high affinity for the dopamine D1 receptor, which allows for precise modulation of dopamine signaling. However, one limitation is its selectivity for the D1 receptor, which may limit its usefulness in studying other dopamine receptors. Additionally, the potential for off-target effects and toxicity must be carefully considered when using this compound in experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol. One area of interest is the study of its effects on learning and memory, as dopamine signaling has been implicated in these processes. Another potential direction is the investigation of its use in the treatment of neuropsychiatric disorders, such as addiction and schizophrenia. Additionally, further optimization of the synthesis method may lead to improved yields and purity of this compound.
Métodos De Síntesis
The synthesis of 1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methylquinoline with allylproline followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
1-(1-allylprolyl)-4-(2-methylquinolin-6-yl)piperidin-4-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of movement, mood, and reward. This compound has been used in studies to investigate the role of the dopamine D1 receptor in various physiological processes.
Propiedades
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(1-prop-2-enylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-12-25-13-4-5-21(25)22(27)26-14-10-23(28,11-15-26)19-8-9-20-18(16-19)7-6-17(2)24-20/h3,6-9,16,21,28H,1,4-5,10-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJFJXUPSJZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
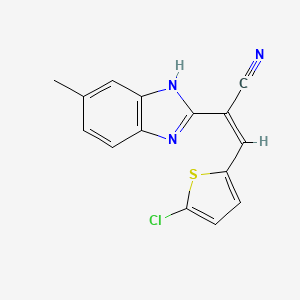
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
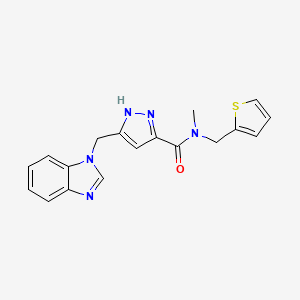

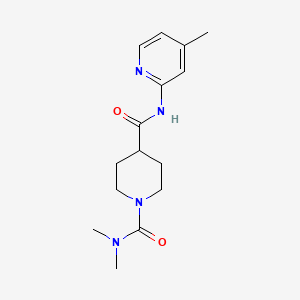
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5418565.png)

